HX 630

説明

- The benzoic acid moiety is introduced through a series of reactions, including esterification, hydrolysis, and subsequent functional group transformations.

- Common reagents used in these steps include acids, bases, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable catalysts, reaction conditions, and purification methods to ensure high purity and quality of the final product.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of HX 630 involves multiple steps, starting from readily available starting materials

-

Formation of the Tetrahydrobenzo Naphtho Thiazepin Ring System

- The synthesis begins with the cyclization of appropriate precursors under controlled conditions to form the tetrahydrobenzo naphtho thiazepin ring system.

- Reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product formation.

化学反応の分析

Types of Reactions

HX 630 undergoes various chemical reactions, including:

-

Oxidation

- The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

- Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

-

Reduction

- Reduction reactions can convert the compound into reduced forms with different functional groups.

- Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

-

Substitution

- The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

- Common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Cancer Research

HX 630 has shown promise in cancer research due to its ability to enhance cellular differentiation. It acts by increasing transcriptional activity related to cell differentiation, which can be crucial in developing treatments for various cancers, including leukemia.

Hematopoietic Cell Differentiation

Studies indicate that this compound significantly influences hematopoietic stem cell differentiation. The compound's ability to synergize with AM 80 suggests it may alter receptor conformations or enhance receptor-ligand interactions, leading to increased efficacy in differentiation assays.

Case Study: HL-60 Cell Differentiation Assays

In a detailed study, this compound was used alongside AM 80 to assess its impact on HL-60 cell differentiation. Results indicated that the combination led to a marked increase in the differentiation rate compared to controls without this compound. This finding underscores its potential utility in therapeutic settings for leukemia .

Gene Expression Profiling

Research involving gene expression profiling has revealed that this compound may influence multiple metabolic pathways linked to retinoid signaling. This could provide insights into its broader applications in cancer therapy and regenerative medicine .

作用機序

The mechanism of action of HX 630 involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, leading to various biological effects. The exact mechanism depends on the specific application and context of use.

類似化合物との比較

Similar Compounds

Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

Tetrahydrobenzo naphtho thiazepin derivatives: Compounds with similar ring systems but different functional groups.

Uniqueness

HX 630 is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

生物活性

HX 630 is a synthetic retinoid X receptor (RXR) agonist that has garnered attention for its biological activity, particularly in the context of cancer therapy and endocrine disorders. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.

This compound functions primarily as an RXR agonist, which means it binds to RXR and activates its signaling pathways. RXR can form heterodimers with various nuclear receptors, enhancing the transcriptional activity of genes involved in cell growth, differentiation, and apoptosis. The activation of RXR by this compound leads to several downstream effects:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cell lines, including AtT20 corticotroph tumor cells. This effect is dose-dependent and is associated with the activation of caspase pathways .

- Inhibition of Cell Proliferation : this compound has been shown to suppress cell growth in certain tumor models, suggesting its potential as an anti-cancer agent .

- Regulation of Gene Expression : this compound negatively regulates the expression of pro-opiomelanocortin (Pomc), a precursor to adrenocorticotropic hormone (ACTH), by inhibiting transcription factors such as Nur77 and Nurr1. This regulation occurs at the transcriptional level and affects ACTH secretion from pituitary corticotrophs .

In Vitro Studies

A series of in vitro experiments have demonstrated the biological activity of this compound:

- Cell Line Studies : In AtT20 cells, treatment with this compound resulted in significant apoptosis and decreased proliferation rates. The microarray analysis revealed a gene network associated with caspase activation, indicative of programmed cell death mechanisms .

- Gene Expression Analysis : Quantitative PCR and luciferase reporter assays confirmed that this compound inhibits Pomc transcription in a dose-dependent manner. The suppression was linked to reduced binding of RXR heterodimers to the Pomc promoter region .

| Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 0 |

| 1 µM this compound | 80 | 20 |

| 10 µM this compound | 50 | 50 |

| 100 µM this compound | 30 | 70 |

In Vivo Studies

In vivo studies using female nude mice transplanted with AtT20 cells have shown promising results:

- Tumor Growth Inhibition : Mice treated with this compound exhibited reduced tumor growth compared to control groups. The treatment also led to decreased Pomc mRNA expression levels in tumor tissues .

- Potential for Cushing's Disease Treatment : Given its ability to suppress ACTH secretion and Pomc expression, this compound presents a potential therapeutic avenue for conditions like Cushing's disease, characterized by excessive ACTH production from pituitary tumors .

Case Studies

Recent case studies highlight the translational potential of this compound:

- Cushing's Disease Model : A study demonstrated that administration of this compound in a murine model significantly reduced ACTH levels and tumor size, suggesting its utility as a novel treatment for Cushing's disease .

- Combination Therapies : Combining this compound with other agents like AM80 has shown enhanced differentiation effects in HL-60 leukemia cells, suggesting synergistic potential that could improve therapeutic outcomes in hematological malignancies .

特性

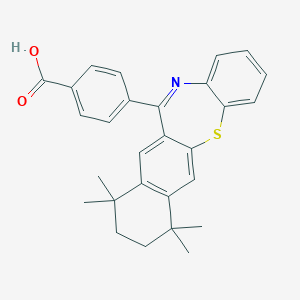

IUPAC Name |

4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGCWQPTOKPRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172254 | |

| Record name | HX-630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188844-52-2 | |

| Record name | HX 630 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188844522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX-630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HX-630 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N564S742U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。